molecular formula C29H54O6 B15348832 2,3-Bis(acetoxy)propyl docosanoate CAS No. 56149-06-5

2,3-Bis(acetoxy)propyl docosanoate

Cat. No.: B15348832
CAS No.: 56149-06-5
M. Wt: 498.7 g/mol
InChI Key: YNDIWSFVSPIYNK-UHFFFAOYSA-N
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Description

2,3-Bis(acetoxy)propyl docosanoate is a chemical compound with the molecular formula C_25H_46O_6

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The synthesis of this compound typically involves the esterification of docosanoic acid with 2,3-bis(acetoxy)propanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.

  • Industrial Production Methods: On an industrial scale, the reaction is performed in large reactors with continuous monitoring of temperature and pH to optimize yield and purity. The use of advanced purification techniques, such as column chromatography, ensures the removal of impurities and by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to remove the acetoxy groups, yielding the corresponding hydroxyl groups.

  • Substitution: Substitution reactions can occur at the acetoxy or hydroxyl positions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Docosanoic acid derivatives with carboxylic acid groups.

  • Reduction Products: Docosanoic acid derivatives with hydroxyl groups.

  • Substitution Products: Derivatives with different functional groups at the acetoxy or hydroxyl positions.

Scientific Research Applications

2,3-Bis(acetoxy)propyl docosanoate has several applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

  • Biology: The compound can be employed in the study of lipid metabolism and cell membrane structure.

  • Industry: It is used in the production of lubricants, cosmetics, and other industrial products.

Mechanism of Action

The mechanism by which 2,3-bis(acetoxy)propyl docosanoate exerts its effects involves its interaction with molecular targets and pathways. The acetoxy groups can act as protecting groups in organic synthesis, while the docosanoic acid moiety can interact with biological membranes and enzymes. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or lipid metabolism studies.

Comparison with Similar Compounds

  • Stearic acid esters: Ester derivatives of stearic acid.

  • Oleic acid esters: Ester derivatives of oleic acid.

  • Lignoceric acid esters: Other esters derived from lignoceric acid.

Properties

CAS No.

56149-06-5

Molecular Formula

C29H54O6

Molecular Weight

498.7 g/mol

IUPAC Name

2,3-diacetyloxypropyl docosanoate

InChI

InChI=1S/C29H54O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-29(32)34-25-28(35-27(3)31)24-33-26(2)30/h28H,4-25H2,1-3H3

InChI Key

YNDIWSFVSPIYNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C

Origin of Product

United States

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